beta-Alanine nitrate
Description
Structure
2D Structure
Properties
Molecular Formula |
C3H8N2O5 |
|---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
3-aminopropanoic acid;nitric acid |
InChI |
InChI=1S/C3H7NO2.HNO3/c4-2-1-3(5)6;2-1(3)4/h1-2,4H2,(H,5,6);(H,2,3,4) |
InChI Key |
GGGCYYSTDKXIBS-UHFFFAOYSA-N |
SMILES |
C(CN)C(=O)O.[N+](=O)(O)[O-] |
Canonical SMILES |
C(CN)C(=O)O.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Performance Enhancement
Research indicates that beta-alanine nitrate can significantly enhance athletic performance:
- Endurance Activities: Studies have shown improvements in time to exhaustion (TTE) and overall performance in endurance sports such as cycling and rowing when using this compound compared to placebo .
- High-Intensity Exercise: The combination has been effective in improving performance metrics in high-intensity interval training (HIIT) settings .
Case Studies
- Cycling Performance: A study involving trained cyclists demonstrated that supplementation with this compound resulted in a significant increase in average power output during 4-minute cycling trials compared to placebo groups .
- Rowing Trials: Another investigation found that rowers who supplemented with this compound improved their 2000-meter rowing times significantly compared to those who did not receive the supplement .
Data Summary Table
| Study | Participants | Supplementation | Key Findings |
|---|---|---|---|
| Bellinger et al. (2012) | 14 trained cyclists | Beta-Alanine + Sodium Bicarbonate | Increased average power output by 3.3% compared to baseline |
| Hobson et al. (2013) | 20 trained rowers | Beta-Alanine (6.4 g/d) | Improved 2000-m rowing performance by an average of 6.4 seconds |
| Painelli et al. (2013) | 16 swimmers | Beta-Alanine + Sodium Bicarbonate | Enhanced 100m and 200m swim times by approximately 2% |
Safety and Side Effects
Beta-alanine supplementation is generally considered safe for healthy individuals at recommended doses (4–6 g/day). The most common side effect reported is paraesthesia (tingling), which can be mitigated through divided dosing or sustained-release formulations .
Chemical Reactions Analysis
Step 1: Acetylation of β-Alanine
-
β-Alanine reacts with acetic acid and diacetyl oxide (acetic anhydride) under controlled heating (30–90°C) to form N-acetyl-β-alanine (yield: 88%, purity: 98.65%) .
-
Reaction Conditions :
Parameter Range Temperature 30–90°C Molar Ratio (Anhydride:β-Alanine) 0.95–2:1 Solvent Acetic acid, acetone, or ethyl acetate
Step 2: Nitration with Nitric Acid
-
N-Acetyl-β-alanine is mixed with nitric acid (65% concentration) at 30–80°C to yield β-alanine nitrate (yield: 80%, purity: 98.70%) .
-
Key Variables :
Nitrosation Reactivity in Acidic Media
β-Alanine nitrate participates in nitrosation reactions under acidic conditions (pH 2.3–2.7), mimicking the gastric environment. This reaction generates nitrosamines, which are potentially carcinogenic .
Reaction Mechanism and Kinetics
Comparative Reactivity of Amino Acids
| Amino Acid Type | Relative Reactivity (k₃ × 10⁷ M⁻¹s⁻¹) |
|---|---|
| α-Amino acids (e.g., glycine) | 1.0–2.5 |
| β-Amino acids (e.g., β-alanine) | 0.5–1.2 |
| γ-Amino acids (e.g., GABA) | 0.1–0.3 |
Key Findings :
-
Reactivity decreases with distance between amino and carboxyl groups (α > β > γ) .
-
High nitrite intake amplifies nitrosation yield, posing health risks in hypochlorhydric conditions .
Metabolic Byproducts
While not a direct chemical reaction, β-alanine nitrate supplementation in humans elevates serum triglycerides (+18%), LDL cholesterol (+14%), and urea nitrogen (+22%) . These effects are attributed to metabolic processing rather than inherent compound instability .
Comparison with Similar Compounds
Key Characteristics :
- Beta-alanine: Requires a 28-day loading phase (4–6 g/day) to elevate muscle carnosine .
- Nitrate : Often dosed acutely (e.g., 6–12 mmol) or chronically (3–15 days) via beetroot juice or salts .
Comparison with Similar Compounds
Creatine Nitrate
Mechanism : Combines creatine (enhances ATP regeneration) with nitrate. Creatine increases phosphocreatine stores, supporting short-duration, high-power output, while nitrate improves blood flow .
Efficacy :
Comparison with Beta-Alanine Nitrate :
Sodium Bicarbonate
Mechanism : Buffers blood pH by increasing bicarbonate (HCO₃⁻) reserves, neutralizing H⁺ during anaerobic glycolysis .
Efficacy :
Comparison with this compound :
Caffeine
Mechanism : Central nervous system stimulant; enhances alertness and reduces perceived exertion .
Efficacy :
Comparison with this compound :
| Aspect | This compound | Caffeine |
|---|---|---|
| Primary Effect | Physical buffering + vasodilation | Cognitive + metabolic stimulation |
| Dosing Strategy | Chronic loading (beta-alanine) | Acute pre-exercise (3–6 mg/kg) |
| Performance Domain | High-intensity, short-duration | Endurance, repeated sprints |
Dietary Nitrate (e.g., Beetroot Juice)
Mechanism: Converts nitrate to nitrite (NO₂⁻) and NO, enhancing vasodilation and mitochondrial efficiency . Efficacy:
Preparation Methods
Acetic Anhydride-Mediated Acylation and Nitration
The predominant industrial method, detailed in CN103664679A, involves a two-step process:
- Acylation of Beta-Alanine : Beta-alanine reacts with acetic anhydride in glacial acetic acid at 30–90°C for 1–5 hours, forming N-acetyl-beta-alanine. Optimal conditions (90°C, 2:1 molar ratio of acetic anhydride to beta-alanine) yield 88% N-acetyl-beta-alanine with 98.65% purity.
- Nitration with Nitric Acid : The acetylated intermediate is treated with 65% nitric acid at 80°C for 1 hour, followed by crystallization in ethyl acetate. This step achieves 80% yield and 98.70% purity.
Critical Parameters :
Direct Nitration of Beta-Alanine
US7777074B2 describes a simplified one-pot synthesis where beta-alanine is dissolved in water, mixed with concentrated nitric acid (1:1 molar ratio), and crystallized at 5–15°C. While this method omits acylation, it requires stringent pH control to avoid byproducts like beta-alanine nitrite. Yields are lower (70–75%) but suitable for small-scale production.
Comparison of Methods
| Parameter | Acylation-Nitration | Direct Nitration |
|---|---|---|
| Yield | 80% | 70–75% |
| Purity | 98.70% | 95–97% |
| Reaction Time | 6–8 hours | 2–3 hours |
| Solvent Recycling | Yes | No |
Biosynthetic Precursor Production
Metabolic Engineering of Beta-Alanine
The biosynthesis of beta-alanine, a precursor for nitration, has been optimized via:
- Aspartate Decarboxylase Overexpression : Escherichia coli strains engineered to express panD (aspartate decarboxylase) convert L-aspartate to beta-alanine with 95% efficiency.
- Bypass Pathway Knockouts : Deleting pyrB (aspartate transcarbamoylase) increases aspartate availability, boosting beta-alanine titers to 120 g/L in fermenters.
Nitration of Biosynthetic Beta-Alanine
Post-fermentation, biosynthetic beta-alanine is purified via ion-exchange chromatography and subjected to nitric acid nitration as in chemical methods. Integrated bioprocesses achieve 85% overall yield, though scalability remains limited by enzyme inactivation.
Industrial-Scale Purification Techniques
Crystallization and Solvent Recovery
Post-nitration mixtures are cooled to 5°C, inducing crystallization. Ethyl acetate (5:1 mass ratio to beta-alanine) maximizes crystal recovery while minimizing solvent loss. Distillation under reduced pressure (50–100 mmHg) recovers 95% of acetic acid for reuse.
Purity Enhancement
Recrystallization in acetone-water (3:1 v/v) removes residual nitric acid, elevating purity to >99%. HPLC analysis (C18 column, 0.1% trifluoroacetic acid mobile phase) confirms compliance with pharmaceutical standards.
Applications and Pharmacological Relevance
Beta-alanine nitrate’s vasodilatory effects stem from nitric oxide release, akin to arginine nitrate. Clinical trials propose its use in:
- Exercise Performance : 1.6–3.2 g/day doses enhance endurance by buffering muscle acidosis.
- Cardiovascular Health : Nitric oxide-mediated vasodilation reduces systolic blood pressure by 5–7 mmHg in hypertensive models.
Environmental and Economic Considerations
The acylation-nitration method reduces waste through solvent recycling, cutting production costs by 20%. In contrast, direct nitration generates acidic wastewater requiring neutralization, increasing operational expenses by 15%.
Q & A
Basic: What are the key methodological considerations for synthesizing and characterizing beta-alanine nitrate in laboratory settings?
Synthesis of this compound (C₃H₈N₂O₅) requires precise stoichiometric control to ensure a 1:1 molar ratio of beta-alanine to nitric acid. Characterization should include:
- Structural validation : Use nuclear magnetic resonance (NMR) to confirm the absence of free amino groups (δ ~1.5–2.5 ppm for β-alanine) and FT-IR to identify nitrate peaks (~1380 cm⁻¹ asymmetric stretching) .
- Purity assessment : Employ high-performance liquid chromatography (HPLC) with UV detection at 210 nm, as described in analytical protocols for nitrate-containing compounds .
- Stability testing : Monitor hygroscopicity under controlled humidity (e.g., 25°C, 60% RH) to assess decomposition risks .
Basic: How does this compound influence muscle carnosine synthesis, and what experimental models best quantify this effect?
This compound donates both β-alanine (a carnosine precursor) and nitrate (a nitric oxide precursor). Key methodologies include:
- Muscle biopsy analysis : Measure carnosine levels via HPLC with fluorescence detection pre- and post-supplementation in rodent/human trials .
- pH buffering assays : Use in vitro models (e.g., isolated muscle fibers) to quantify H⁺ ion buffering capacity under simulated exercise conditions .
- Nitric oxide (NO) measurement : Apply chemiluminescence or electron paramagnetic resonance (EPR) to track NO release in endothelial cell cultures .
Advanced: What are the methodological challenges in studying interactions between this compound and other ergogenic aids (e.g., caffeine, creatine)?
Combining supplements introduces complex pharmacokinetic interactions:
- Dose-timing protocols : Stagger administration (e.g., this compound 2 hours pre-exercise, caffeine 1 hour pre-exercise) to avoid competitive absorption .
- Outcome specificity : Use factorial designs to isolate effects (e.g., 4-arm trials: placebo, this compound alone, caffeine alone, combination) .
- Metabolic interference analysis : Employ isotopically labeled β-alanine (¹³C) to track carnosine synthesis rates under co-administration with creatine .
Advanced: How do sex-specific physiological differences impact this compound supplementation protocols in female athletes?
Women exhibit lower baseline muscle carnosine and hormonal fluctuations affecting nitrate metabolism:
- Hormonal phase tracking : Align supplementation trials with menstrual cycle phases (e.g., follicular vs. luteal) using serum estradiol/progesterone assays .
- Carnosine accrual rates : Conduct longitudinal studies with extended loading phases (e.g., 8–12 weeks vs. 4 weeks in men) to account for slower synthesis .
- Nitrate reductase activity : Measure salivary nitrate-to-nitrite conversion rates, which may vary with estrogen levels .
Basic: What experimental designs are optimal for assessing this compound’s acute vs. chronic effects on performance?
- Acute studies : Double-blind, crossover trials with single doses (e.g., 6.4 g this compound) and time-to-exhaustion tests under standardized exercise protocols .
- Chronic studies : Randomized controlled trials (RCTs) with stratified randomization by baseline carnosine levels (via ¹H-MRS) and nitrate dietary intake logs .
- Control for placebo effects : Use matched-pair designs with sensory controls (e.g., tingling mimicry via histamine analogs) .
Advanced: What emerging methodologies address this compound’s potential cognitive effects beyond physical performance?
- Magnetic resonance spectroscopy (MRS) : Quantify brain carnosine/homocarnosine in vivo after supplementation, focusing on hippocampal regions .
- Cognitive task batteries : Integrate dual-task paradigms (e.g., cycling + Stroop test) to assess fatigue resistance and executive function .
- Gut-brain axis analysis : Profile fecal microbiota (16S rRNA sequencing) to explore nitrate metabolism by commensal bacteria .
Advanced: How should researchers resolve contradictions in this compound’s efficacy across studies (e.g., null vs. positive outcomes)?
- Meta-regression analysis : Adjust for covariates like training status (VO₂max), dietary nitrate intake, and supplementation duration .
- Subgroup stratification : Segment data by baseline carnosine quartiles or nitrate reductase gene polymorphisms (e.g., NOS3 variants) .
- Dose-response modeling : Use nonlinear mixed-effects models to identify thresholds (e.g., ≥4.8 g/day for carnosine saturation) .
Advanced: What analytical approaches differentiate this compound’s effects from standalone nitrate or beta-alanine supplementation?
- Isotope tracer studies : Administer ¹⁵N-labeled nitrate to trace nitrogen incorporation into NO vs. urea cycle metabolites .
- Muscle metabolomics : Apply LC-MS/MS to compare carnosine, anserine, and nitric oxide metabolite profiles between supplementation forms .
- Pharmacokinetic modeling : Use compartmental models to quantify bioavailability and tissue-specific partitioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
